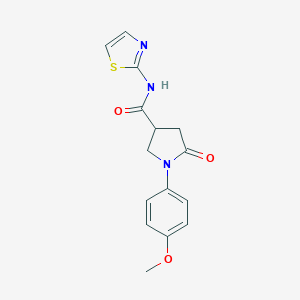
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline carboxylate family This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a 2-oxoethyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-quinolinecarboxylic acid with 4-methylbenzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: Some derivatives exhibit antimicrobial and anticancer activities, making them candidates for drug development.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The quinoline ring system is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
- 2-(4-Hexylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
- 2-(4-Ethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C20H17NO3/c1-13-7-9-15(10-8-13)19(22)12-24-20(23)17-11-14(2)21-18-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3 |
InChI Key |
OFFYSOUMSODQKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B339642.png)
![N-(4-{[4-(4-chlorophenoxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339643.png)
![N-[4-(4-bromophenoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B339645.png)
![N-[4-(4-tert-butylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339646.png)
![2,5-dichloro-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339648.png)
![3,4-dichloro-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339650.png)
![4-bromo-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339654.png)
![4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B339655.png)
